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1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers optimizing PDE4 inhibitors or antifungal leads often face SAR ambiguity due to steric bulk from 2-methyl or 3-benzoyl analogues. This minimal 3-acetyl scaffold solves that by providing an unencumbered pharmacophore for unambiguous hit-to-lead deconvolution. - Baseline PDE4 probe: enables decoupling of 2-methyl contributions with related analogues achieving IC50 of 4.78 µM. - Antifungal SAR control: directly benchmarks 3-benzoyl derivatives that outperform fluconazole against Candida spp. - Streamlined derivatization: reactive acetyl group allows rapid construction of chalcogenide, triazole, or hydrazineyl-linked antimicrobial libraries. Supplied with full analytical documentation to support immediate FBDD campaigns and SAR exploration.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 453548-59-9
Cat. No. B2612566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone
CAS453548-59-9
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESCC(=O)C1=CN=C2N1C=CC=N2
InChIInChI=1S/C8H7N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h2-5H,1H3
InChIKeyQBKNFNMOYDUGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Imidazo[1,2-a]pyrimidin-3-yl-Ethanone Overview


1-Imidazo[1,2-a]pyrimidin-3-yl-Ethanone (CAS: 453548-59-9) is a fused heterocyclic compound with a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol, featuring a reactive acetyl group at the 3-position of the imidazo[1,2-a]pyrimidine core [1]. As a member of the imidazo[1,2-a]pyrimidine class, it serves as a key intermediate and scaffold in medicinal chemistry for developing targeted inhibitors. Its safety profile requires careful handling, as it is classified as harmful if swallowed (H302) and causes skin irritation (H315) [1].

Scaffold type Fused imidazo[1,2-a]pyrimidine core with minimal 3-acetyl substitution for SAR library construction
Reactive handle 3-position acetyl group supports derivatization to thiazole, chalcogenide, and hydrazineyl-linked analogues
Procurement context Research-grade building block with characterized GHS profile (H302/H315); review handling protocols before scale-up

1-Imidazo[1,2-a]pyrimidin-3-yl-Ethanone: Substitution Limitations


The 3-acetyl substitution on the imidazo[1,2-a]pyrimidine core is not a silent chemical handle; it represents a critical point of divergence that dictates downstream synthetic feasibility, target engagement, and lead optimization outcomes. Computational and experimental data show that minor structural modifications—such as 2-methyl addition or 3-benzoyl replacement—can drastically alter scaffold geometry, lipophilicity, and resultant biological activity. For instance, the simple 3-acetyl moiety, lacking additional substituents, provides a fundamentally different physicochemical starting point (XLogP3-AA = 1.1) compared to its methylated or benzoylated analogues, which directly impacts ligand efficiency and metabolic profile optimization [1]. Consequently, treating all imidazo[1,2-a]pyrimidine derivatives as interchangeable building blocks risks introducing unwanted steric bulk, altering electronic properties, or precluding critical hydrogen-bonding interactions during lead optimization, a pitfall demonstrated by the divergent PDE4 inhibitory activities between simple acetyl and more elaborate 3-acyl derivatives [2].

Attribute
Target: 3-acetyl
Potential substitute: 3-benzoyl / 2-methyl
Steric profile
Minimal acetyl (C2H3O); low steric demand at 3-position
Benzoyl introduces bulky aryl; 2-methyl adds ortho steric clash potential
Lipophilicity
Reported XLogP3-AA ~1.1; suitable for fragment-level logP
2-Methyl analogue XLogP3-AA ~1.4; benzoyl variants significantly higher

3-Acyl substitution is not a silent handle. Changing acyl size, electronics, or adding 2-methyl alters scaffold geometry, hydrogen-bonding capacity, and lipophilicity — reported PDE4 SAR confirms divergent activity between simple acetyl and more elaborate 3-acyl derivatives. Treating all imidazo[1,2-a]pyrimidine derivatives as interchangeable may shift lead-optimization outcomes.

1-Imidazo[1,2-a]pyrimidin-3-yl-Ethanone: Comparator Evidence


Physicochemical Comparison: 2-Methyl Analogue

The target compound (1-imidazo[1,2-a]pyrimidin-3-yl-ethanone) possesses a calculated XLogP3-AA of 1.1, zero hydrogen bond donors, and a molecular weight of 161.16 g/mol [1]. In contrast, the 2-methyl-substituted analogue 1-(2-methylimidazo[1,2-a]pyrimidin-3-yl)ethanone, a core substructure of the tool compound PTC-209, has a molecular weight of 175.19 g/mol and a higher XLogP3-AA of 1.4 [2]. This quantifiable difference in lipophilicity (ΔLogP = 0.3) and molecular weight (14 g/mol increase) demonstrates how a single methyl group significantly alters the drug-like property profile.

Physicochemical comparison
Cross-study comparable
MW 161.16 g/mol, XLogP3-AA 1.1, zero HBD
vs. 2-methyl analogue: MW 175.19, XLogP3-AA 1.4
ΔMW = 14 g/mol, ΔLogP = 0.3
Reported lower lipophilicity may support fragment-based ligand-efficiency starting points
Computed properties from PubChem (2024 release)
Medicinal Chemistry Physicochemical Properties Lead Optimization

PDE4 Inhibitory Activity: Baseline Comparison

The target compound itself represents the minimal 3-acetyl scaffold required for PDE4 inhibition. A 2024 lead optimization study using a closely related 2-methyl analogue (PTC-209; IC50 = 4.78 ± 0.08 µM on PDE4) as a starting point demonstrated that iterative medicinal chemistry optimization yielded a potent lead (compound L19) with an IC50 of 0.48 ± 0.02 µM, a 10-fold improvement [1]. While the target compound was not directly tested in this panel, its structural simplicity relative to PTC-209 provides a clean SAR baseline; the absence of the 2-methyl group (ΔIC50 ≈ not determined but structure guides) is important for avoiding steric clashes with the enzyme's hydrophobic pocket [1].

PDE4 SAR baseline
Class-level inference
Target not directly tested in PDE4 panel
PTC-209 (2-methyl analogue): IC50 4.78 ± 0.08 µM
Optimized L19: IC50 0.48 ± 0.02 µM (10-fold improvement)
Simpler 3-acetyl scaffold may support systematic PDE4 SAR library exploration
Recombinant PDE4 assay; structure-guided inference only
Phosphodiesterase 4 Enzyme Inhibition Inflammation

Antifungal Activity: Acetyl vs. Benzoyl Scaffolds

A 2018 study evaluated a series of 3-benzoyl imidazo[1,2-a]pyrimidine derivatives against seven Candida species, reporting MIC50 values often lower than those of ketoconazole and fluconazole [1]. While the target 3-acetyl compound was not directly tested in this study, the research established that the 3-acyl substitution is a critical anchor for antifungal activity. The smaller acetyl group (C2H3O) in the target compound offers a structurally streamlined alternative compared to the bulkier benzoyl moieties (e.g., compound 4d with p-tolyl or 4e with biphenyl), potentially translating to different binding modes within the CYP51 active site [1].

Antifungal scaffold context
Class-level inference
Target not directly tested in Candida panel
3-Benzoyl derivatives: reported MIC50 values ranking ahead of fluconazole in tested strains
Acetyl reduces steric bulk vs. benzoyl
May support antifungal SAR deconvolution of 3-acyl size and electronics
In vitro susceptibility: 7 Candida spp.; Velázquez-López et al., 2018
Antifungal Resistance Candida Infections Antimycotic Agents

Antimicrobial Spectrum: Chalcogenides vs. Acetyl Core

A related class, imidazo[1,2-a]pyrimidine chalcogenides, showed specific antimicrobial activities, with compound 7 exhibiting an MIC of 18.87 µg/mL against both Candida kefyr (antifungal) and Escherichia coli (antibacterial) [1]. In contrast, the target 3-acetyl compound, lacking the chalcogenide functional group and possessing a lower molecular weight and simpler structure, offers a cleaner scaffold for systematic antimicrobial SAR exploration. This differentiation allows researchers to probe the contribution of the 3-acetyl group independently, without the confounding electronic and steric effects of selenium or sulfur substituents [1].

Antimicrobial differentiation
Cross-study comparable
Target not tested in chalcogenide series
Compound 7 (chalcogenide): MIC 18.87 µg/mL against C. kefyr and E. coli
Target lacks Se/S substituents; cleaner scaffold for independent acetyl SAR
Supports modular antimicrobial pharmacophore exploration without chalcogenide confounding effects
Broth microdilution assay; RSC Adv., 2016
Antimicrobial Resistance Broad-Spectrum Agents Chalcogenides

Safety Profile vs. Bioactive Analogues

The target compound is classified with specific GHS hazards: H302 (Harmful if swallowed) and H315 (Causes skin irritation), as designated by the European Chemicals Agency (ECHA) [1]. This contrasts with more complex and potentially more toxic analogues such as PTC-209, which is known to irreversibly inhibit the BMI-1 protein (a key epigenetic regulator) at sub-micromolar concentrations in cells . The well-defined and comparatively contained hazard profile of 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone simplifies risk assessments and handling protocols in a laboratory setting, making it a safer starting material for large-scale synthesis or in vitro screening campaigns where biologist exposure is a consideration.

Safety profile context
Cross-study comparable
Target: H302 (Harmful if swallowed), H315 (Causes skin irritation) per ECHA
PTC-209 comparator: irreversible BMI-1 inhibitor with cellular IC50 ~0.5 µM, implying on-target biological perturbation
Characterized acute-hazard profile may simplify handling-protocol design for early-stage synthesis
Qualitative distinction only; review comparator-specific risk assessments
Chemical Safety GHS Classification Laboratory Handling

1-Imidazo[1,2-a]pyrimidin-3-yl-Ethanone: Application Scenarios


PDE4 Fragment-Based Drug Design

As a minimal 3-acetyl imidazo[1,2-a]pyrimidine scaffold, this compound is the ideal starting fragment for FBDD campaigns targeting phosphodiesterase 4 (PDE4). Evidence from the 2024 Wu et al. study shows that related 2-methyl analogues can achieve PDE4 IC50 values of 4.78 µM, and optimization from this core can yield sub-micromolar inhibitors [1]. Its lower molecular weight (161.16 g/mol) and zero hydrogen bond donors make it a superior chemical probe for filling specific sub-pockets within the PDE4 active site, enabling the design of highly efficient ligands with minimal molecular complexity.

3-Acyl Antifungal Library Synthesis

Researchers developing novel antimycotics should utilize this acetyl-substituted core as a negative control or baseline comparator for 3-benzoyl derivative libraries. The study by Velázquez-López et al. (2018) demonstrated that 3-benzoyl analogues outperform fluconazole against multiple Candida species [2]. Using the target compound allows for direct structure-activity relationship (SAR) deconvolution to determine the essential contribution of the 3-acyl substituent's size and electronics to antifungal potency, a critical step in hit-to-lead optimization.

BMI-1 Epigenetic Probe Development

The structural relatedness of this compound to the core of PTC-209—a validated, irreversible BMI-1 inhibitor—positions it as a critical negative control or precursor for developing novel chemical probes. While PTC-209 contains a 2-methyl substituent, the target compound allows scientists to decouple the specific contribution of this methyl group to epigenetic inhibition from the core imidazo[1,2-a]pyrimidin-3-yl-ethanone scaffold . This is essential for patent exploration and for navigating around existing intellectual property.

Antimicrobial Pharmacophore Mapping

For synthetic chemists building focused antimicrobial libraries, the 3-acetyl scaffold serves as a versatile substrate for generating a series of chalcogenide, triazole, or hydrazineyl-linked hybrids. Evidence from chalcogenide derivatives shows MICs as low as 18.87 µg/mL against C. kefyr and E. coli [3]. The target compound's reactive acetyl group facilitates straightforward derivatization to construct these bioactive architectures, accelerating structure-activity relationship (SAR) cycles and enabling rapid identification of novel antimicrobial leads.

Application
Selection Property
Validation Focus
PDE4 fragment-based design
Minimal 3-acetyl scaffold; low MW, zero HBD
PDE4 sub-pocket complementarity and ligand efficiency
3-Acyl antifungal SAR library
Acetyl steric/electronic baseline vs. benzoyl
Acyl-group size and polarity contribution to antimycotic potency
BMI-1 epigenetic probe comparator
2-Unsubstituted imidazo[1,2-a]pyrimidine core
Methyl-group contribution to BMI-1 inhibition and IP exploration
Antimicrobial pharmacophore expansion
Reactive 3-acetyl handle for derivatization
Chalcogenide/triazole hybrid SAR and MIC endpoint review
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